molecular formula C12H11NO4 B6230312 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylic acid CAS No. 1315373-21-7

4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylic acid

Cat. No.: B6230312
CAS No.: 1315373-21-7
M. Wt: 233.2
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Description

4-Hydroxy-8-methoxy-6-methylquinoline-3-carboxylic acid is a quinoline derivative with a molecular formula of C12H11NO4. This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzophenone derivatives with suitable carboxylic acids under acidic or basic conditions. The reaction conditions often include the use of catalysts such as toluenesulfonic acid or magnesium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes that ensure high yield and purity. These methods often utilize advanced techniques such as microwave-assisted synthesis or solvent-free reactions to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-8-methoxy-6-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted quinoline compounds .

Scientific Research Applications

4-Hydroxy-8-methoxy-6-methylquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It serves as a probe for studying enzyme interactions and metabolic pathways.

    Medicine: This compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylic acid involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways. Additionally, it can interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid
  • 4-Hydroxy-6-methylquinoline-3-carboxylic acid
  • 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid
  • 6-Methoxyquinoline-3-carboxylic acid

Uniqueness

4-Hydroxy-8-methoxy-6-methylquinoline-3-carboxylic acid is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

1315373-21-7

Molecular Formula

C12H11NO4

Molecular Weight

233.2

Purity

95

Origin of Product

United States

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